![molecular formula C10H9ClO2 B3029009 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 475654-43-4](/img/structure/B3029009.png)
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, dry hydrogen chloride can be passed through freshly distilled indene at a temperature of 5-10°C. The reaction product is then distilled under reduced pressure to obtain α-chlorodihydroindene. This compound can then be oxidized using chromium trioxide in glacial acetic acid at a temperature of 35-40°C to produce dihydro-1-indenone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, and more. For a similar compound, “5-CHLORO-6-(TRIFLUOROMETHOXY)-2,3-DIHYDRO-1H-INDEN-1-AMINE”, the boiling point is predicted to be 261.3±40.0 °C and the density is predicted to be 1.410±0.06 g/cm3 .Scientific Research Applications
- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .
- Anticancer Activity : Preliminary studies suggest that 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one exhibits cytotoxic effects against cancer cells. Further investigations are ongoing .
- Building Block : Chemists use this compound as a building block in organic synthesis. Its unique structure allows for diverse functionalization and the creation of novel molecules .
- Photoluminescent Materials : Researchers have investigated its photoluminescent properties. It could find applications in optoelectronic devices or sensors .
- Plant Metabolites : 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is found in certain plant species. Scientists study its role in plant defense mechanisms and ecological interactions .
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes. Understanding its interactions with biological targets is crucial for drug design .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Natural Product Research
Chemical Biology
Flavor and Fragrance Industry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-chloro-5-methoxy-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTCWWPSORPTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676513 | |
Record name | 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
475654-43-4 | |
Record name | 6-Chloro-2,3-dihydro-5-methoxy-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475654-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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